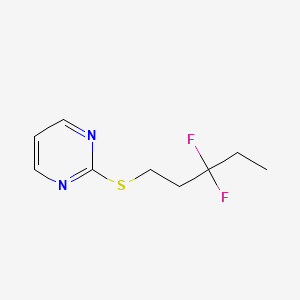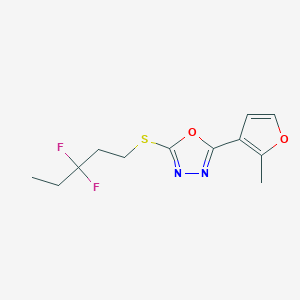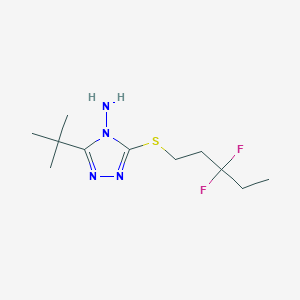
2-(3,3-Difluoropentylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,3-Difluoropentylsulfanyl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a 3,3-difluoropentylsulfanyl group. Pyrimidine derivatives are known for their diverse biological activities and are integral components of many pharmaceuticals. The presence of the difluoropentylsulfanyl group can impart unique chemical and biological properties to the compound, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-difluoropentylsulfanyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.
Introduction of the Difluoropentylsulfanyl Group: The difluoropentylsulfanyl group can be introduced through nucleophilic substitution reactions. For example, a pyrimidine derivative with a suitable leaving group (such as a halide) can react with 3,3-difluoropentylthiol under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are suitable for large-scale synthesis would be selected to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluoropentylsulfanyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the difluoropentylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the pyrimidine ring that are activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,3-Difluoropentylsulfanyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Chemical Biology: The compound can serve as a probe to investigate the mechanisms of action of pyrimidine-based drugs.
Industrial Applications: It can be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(3,3-difluoropentylsulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropentylsulfanyl group can enhance the compound’s binding affinity and selectivity for these targets. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3,3-Difluoropropylsulfanyl)pyrimidine: Similar structure but with a shorter alkyl chain.
2-(3,3-Difluorobutylsulfanyl)pyrimidine: Similar structure but with a different alkyl chain length.
2-(3,3-Difluoropentylthio)pyrimidine: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness
2-(3,3-Difluoropentylsulfanyl)pyrimidine is unique due to the specific combination of the difluoropentylsulfanyl group and the pyrimidine ring. This combination can result in distinct chemical and biological properties, such as enhanced stability, binding affinity, and selectivity for certain biological targets. The presence of the difluoropentylsulfanyl group can also influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-(3,3-difluoropentylsulfanyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2S/c1-2-9(10,11)4-7-14-8-12-5-3-6-13-8/h3,5-6H,2,4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEAQHXVEGPWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCSC1=NC=CC=N1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[5-(Difluoromethyl)-1,3-oxazol-4-yl]methylsulfanyl]-6-ethylpyrimidin-4-amine](/img/structure/B7407438.png)
![N-[(4-iodothiophen-2-yl)methyl]-2-methyloxan-4-amine](/img/structure/B7407444.png)
![(4-methyl-1,3-oxazol-2-yl)sulfanylmethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407446.png)
![2-(2-methylfuran-3-yl)-5-[1-(1H-1,2,4-triazol-5-yl)propylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7407458.png)
![pyrimidin-2-ylsulfanylmethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407464.png)
![3-[1-[1-(4-bromopyrazol-1-yl)cyclopropyl]ethylamino]-N-propan-2-ylpropanamide](/img/structure/B7407471.png)
![2-[[2-(4-Methyl-1,3-thiazol-2-yl)propylamino]methyl]thiophene-3-sulfonamide](/img/structure/B7407477.png)
![triazol-1-ylmethyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B7407485.png)
![2-[[(2-Hydroxy-4,4-dimethylpentyl)amino]methyl]thiophene-3-sulfonamide](/img/structure/B7407490.png)


![2-[2-[[(1S,4S)-2-bicyclo[2.2.2]oct-5-enyl]amino]ethoxy]ethanol](/img/structure/B7407520.png)
![3-ethyl-N-[[(1R,5S)-8-(3-methyl-5-nitropyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methyl]triazole-4-carboxamide](/img/structure/B7407528.png)
![2-(3,3-Difluoropentylsulfanyl)-5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B7407530.png)
